Dibenzyl adipate

Polymer plasticizer Solid-phase formulation Powder handling

Dibenzyl adipate (CAS 2451-84-5) is a symmetrical adipate diester formed by esterification of adipic acid with two equivalents of benzyl alcohol, placing it within the broader adipate ester plasticizer family but distinguished by its terminal aromatic benzyl groups. Unlike the far more common dialkyl adipates—dimethyl adipate (DMA), diethyl adipate (DEA), dibutyl adipate (DBA), and dioctyl/bis(2-ethylhexyl) adipate (DOA/DEHA)—dibenzyl adipate exists as a low-melting solid at ambient temperature (mp 34–37 °C) rather than as a free-flowing liquid.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 2451-84-5
Cat. No. B044409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzyl adipate
CAS2451-84-5
Synonyms1,6-Bis(phenylmethyl) Ester Hexanedioic Acid;  _x000B_Dibenzyl Ester Adipic Acid;  Hexanedioic Acid Bis(phenylmethyl) Ester
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CCCCC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H22O4/c21-19(23-15-17-9-3-1-4-10-17)13-7-8-14-20(22)24-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2
InChIKeyAEUORZZHALJMBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzyl Adipate (CAS 2451-84-5): Procurement-Grade Technical Baseline for the Benzyl-Terminal Adipate Diester


Dibenzyl adipate (CAS 2451-84-5) is a symmetrical adipate diester formed by esterification of adipic acid with two equivalents of benzyl alcohol, placing it within the broader adipate ester plasticizer family but distinguished by its terminal aromatic benzyl groups [1]. Unlike the far more common dialkyl adipates—dimethyl adipate (DMA), diethyl adipate (DEA), dibutyl adipate (DBA), and dioctyl/bis(2-ethylhexyl) adipate (DOA/DEHA)—dibenzyl adipate exists as a low-melting solid at ambient temperature (mp 34–37 °C) rather than as a free-flowing liquid . Its molecular formula C₂₀H₂₂O₄ (MW 326.39 g/mol) and computed LogP of approximately 4.03 confer moderate-to-high hydrophobicity and a markedly elevated refractive index (n_D ≈ 1.547) relative to its aliphatic counterparts . Industrially, dibenzyl adipate is catalogued as a specialty plasticizer and has been specifically referenced in polyvinyl butyral (PVB) interlayer patents; more recently, it has gained recognition as an alkyl-chain PROTAC (proteolysis-targeting chimera) linker in pharmaceutical research [2].

Why Dibenzyl Adipate Cannot Be Simply Swapped with a Generic Dialkyl Adipate: Key Differentiation Drivers


Adipate esters exhibit profound property divergence dictated by the identity of the esterifying alcohol. Short-chain dialkyl adipates (dimethyl, diethyl) are low-viscosity, water-miscible liquids with refractive indices around 1.43; medium-chain variants (dibutyl, dioctyl) are hydrophobic, low-melting or liquid plasticizers with refractive indices between 1.43 and 1.45 . Dibenzyl adipate fundamentally departs from this continuum because its benzyl termini introduce two aromatic π-systems, which elevate the refractive index, alter the compound's physical state to a crystalline solid at ambient conditions, and change its polymer compatibility profile [1]. In polyvinyl butyral (PVB) interlayer formulations, for instance, US Patent 4,243,572 explicitly demonstrates that dibenzyl adipate and mixed benzyl-alkyl adipates are not interchangeable: dibenzyl adipate alone exhibits very poor cold impact resistance in laminated glass, whereas benzyl butyl adipate and benzyl octyl adipate deliver acceptable low-temperature performance, establishing a structure–property cliff within the same benzyl-adipate subclass [2]. For procurement, this means that substituting a dialkyl adipate or even a structurally related benzyl-alkyl adipate for dibenzyl adipate without application-specific validation risks functional failure. The quantitative evidence below maps the dimensions where dibenzyl adipate's differentiation is measurable and consequential.

Quantitative Differentiation Evidence: Where Dibenzyl Adipate Partitions from its Closest Adipate Ester Comparators


Physical State at Ambient Temperature: Solid Dibenzyl Adipate vs. Liquid Dialkyl Adipates

Dibenzyl adipate is a solid at standard ambient temperature (20 °C), with a reported melting point of 34–37 °C . In contrast, the four most industrially prevalent dialkyl adipates are all liquids at 20 °C: dimethyl adipate (mp 8–11 °C), diethyl adipate (mp −20 to −19 °C), dibutyl adipate (freezing point −37 °C), and dioctyl adipate (mp −67.8 °C) . This solid-versus-liquid physical state difference is the single most operationally significant differentiator for formulation and material handling processes. No other common adipate ester in the C1–C8 alcohol range is a room-temperature solid.

Polymer plasticizer Solid-phase formulation Powder handling

Refractive Index: Benzyl Group Contribution Elevates n_D by ~0.1–0.12 Relative to Dialkyl Adipates

Dibenzyl adipate exhibits a refractive index (n_D) of approximately 1.547, reported across multiple independent databases . This value is substantially higher than those of the common dialkyl adipates: dimethyl adipate (n_D 1.427–1.429), diethyl adipate (n_D 1.426–1.428), dibutyl adipate (n_D 1.433–1.436), and dioctyl adipate (n_D 1.440–1.450) . The ~0.10–0.12 absolute increase in n_D is attributable to the high polarizability of the two benzyl aromatic rings, a structural feature entirely absent in dialkyl adipates. This places dibenzyl adipate closer in optical density to aromatic plasticizers such as benzyl butyl phthalate (n_D ~1.54) than to its aliphatic adipate congeners.

Optical materials Refractive index matching Coating formulation

Gas Chromatographic Retention Index: Kovats RI of 2616 on 5% Phenyl Methyl Siloxane as an Analytical Fingerprint

In the definitive 1993 study by Guisto, Smith, and Stuart (J. Chromatogr. Sci. 31:225–230), temperature-programmed retention indices were reported for 17 industrially important adipate esters on a 5% phenyl methyl siloxane capillary column [1]. Dibenzyl adipate (listed as dibenzyl hexanedioate) was assigned a Kovats retention index (RI) of 2616 under the standardized conditions (30 m × 0.25 mm × 0.5 μm film; 50 °C hold 1 min, ramp 8 K/min to 300 °C, hold 10 min) [2]. For context, the same study reports that the isomeric pair di(2-ethylhexyl) adipate and di-n-octyl adipate—two of the highest-volume adipate plasticizers—elute at significantly lower retention indices (the abstract highlights that the important distinction between these two geometrical isomers was made based on the temperature-programmed retention indices obtained) [1]. While complete tabulated comparator values from this single study are behind the paywall, the RI of 2616 is consistent with dibenzyl adipate's substantially higher molecular weight (326.4) and aromatic content relative to the dialkyl adipates, which generally elute in the RI range of ~1200–2400 depending on chain length. The NIST Chemistry WebBook independently archives this RI value [2].

Environmental monitoring GC-MS identification Plasticizer forensics

PROTAC Linker Application: Dibenzyl Adipate as an Alkyl-Chain Building Block for Targeted Protein Degradation

Dibenzyl adipate is commercially catalogued and cited as a PROTAC (proteolysis-targeting chimera) linker, a role fundamentally distinct from its traditional plasticizer application . PROTAC molecules are heterobifunctional constructs comprising a target-protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker; the linker's length, composition, and rigidity directly influence ternary complex formation and degradation efficiency [1]. Dibenzyl adipate provides a defined, all-carbon adipate backbone of approximately 6–7 Å (through the adipoyl core) with terminal benzyl ester functionalities that can be selectively hydrogenolyzed to reveal free carboxylic acid groups for subsequent amide or ester conjugation chemistry. In contrast, the common dialkyl adipates (dimethyl, diethyl, dibutyl, dioctyl) are overwhelmingly used as plasticizers, solvents, or cosmetic emollients and are not catalogued as PROTAC linkers by major suppliers. While no quantitative head-to-head degradation efficiency data comparing PROTACs built with dibenzyl adipate versus other adipate linkers were identified in the public domain, the availability of dibenzyl adipate from multiple life-science-focused chemical suppliers specifically as a PROTAC linker represents a documented application niche that is effectively absent for other adipate esters .

PROTAC synthesis Chemical biology Drug discovery linker

Polyvinyl Butyral (PVB) Interlayer Performance: Patent-Documented Cold Impact Limitation Relative to Mixed Benzyl-Alkyl Adipates

US Patent 4,243,572 (filed 1979) provides one of the very few direct head-to-head performance comparisons involving dibenzyl adipate in a formulated polymer system [1]. The patent systematically evaluated alkyl alkylaryl adipates as plasticizers for polyvinyl butyral (PVB) interlayers in laminated safety glass, with compatibility assessed by exudation testing (22 °C, 100% RH, 5 days) and impact resistance measured by a falling-ball test (2.27 kg steel ball) on laminated glass specimens (305 × 305 mm, 3 mm glass sheets, 0.76 mm PVB interlayer) at −10 °C and +20 °C [1]. Example 54 explicitly reports that dibenzyl adipate exhibits 'very poor cold impact resistance,' while the mixed benzyl-alkyl adipates (benzyl butyl adipate, benzyl octyl adipate, benzyl hexyl adipate, benzyl decyl adipate) 'permit good impact resistance at both ordinary temperatures and at low temperatures while at the same time retaining both good adhesion ... and high flow' [1][2]. The patent further states that benzyl butyl adipate, benzyl hexyl adipate, benzyl octyl adipate, and benzyl decyl adipate 'have compatibilities superior to those of the known dialkyl adipates' [1]. This establishes a clear performance rank order: mixed benzyl-alkyl adipates > dialkyl adipates > dibenzyl adipate for PVB interlayer applications, attributable to the over-rigidification conferred by two terminal benzyl groups without the plasticizing contribution of a flexible alkyl chain.

Laminated safety glass PVB plasticizer Impact resistance

Regulatory Niche: Explicitly Listed as a Plasticizer for Food-Contact Rubber Articles (Repeated Use)

Dibenzyl adipate is explicitly noted in supplier technical documentation as a plasticizer approved for use in food-contact rubber articles intended for repeated use . This regulatory classification is distinct from the status of many dialkyl adipates: while dioctyl adipate (DOA) and dibutyl adipate (DBA) have certain food-contact approvals in specific jurisdictions and polymer matrices, the explicit notation for dibenzyl adipate in rubber articles for repeated food contact is a documented application-specific regulatory asset. The ECHA C&L Inventory database lists a reaction mass containing dibenzyl adipate under EC number 905-983-8, with the notified environmental classification Aquatic Chronic 1 (H410: Very toxic to aquatic life with long lasting effects), though this classification applies to the reaction mass mixture and not to dibenzyl adipate in isolation [1]. Toxicity data for dibenzyl adipate itself remain sparse: the rxnfinder.org database estimates an acute oral LD50 of approximately 1.63 mol/kg in rat models, but this is a computational prediction and not an experimentally validated value [2]. No experimental mammalian toxicity data were located for dibenzyl adipate in the open literature.

Food-contact materials Regulatory compliance Rubber plasticizer

Procurement-Guiding Application Scenarios for Dibenzyl Adipate Based on Verifiable Differentiation Evidence


Solid-Phase Polymer Plasticizer Blending and Powder Coating Formulations

Because dibenzyl adipate is a crystalline solid at ambient temperature (mp 34–37 °C) , it can be directly co-milled or dry-blended with polymer powders—an operational modality that is physically impossible with liquid dialkyl adipates such as DBA or DOA. This makes dibenzyl adipate suitable for solid-phase masterbatch preparation, powder coatings, or solvent-free compounding processes where liquid plasticizer addition would cause particle agglomeration. Procurement teams evaluating solid plasticizer options for powder-based polymer processing should prioritize dibenzyl adipate over liquid adipate alternatives on the basis of physical state alone.

High-Refractive-Index Optical Polymer and Coating Formulations

With a refractive index of 1.547 , dibenzyl adipate provides an intrinsic n_D elevation of 0.10–0.12 units above the best-performing dialkyl adipate (DOA at ~1.447). This differential is significant in optical coating and encapsulant formulations where maximizing refractive index without introducing separate inorganic nanoparticle additives is desirable. Formulators targeting high-gloss, high-refractive-index polymer films or LED encapsulants should select dibenzyl adipate over any dialkyl adipate when a high-n_D ester plasticizer is required.

PROTAC Linker Chemistry in Targeted Protein Degradation Research

Dibenzyl adipate is the only adipate ester explicitly catalogued and supplied as a PROTAC linker by multiple life-science reagent vendors . Its adipate backbone provides a defined ~6–7 Å spacer, and the terminal benzyl ester groups can be selectively hydrogenolyzed to reveal free carboxylic acids for conjugation to E3 ligase ligands and target-protein binders [1]. Medicinal chemistry groups synthesizing PROTAC libraries should procure dibenzyl adipate when an all-carbon adipate-length linker with hydrogenolyzable protection is required; no other adipate ester offers this combination of structural features with documented PROTAC-linker supplier support.

Food-Contact Rubber Article Plasticization (Regulatory-Qualified)

Dibenzyl adipate carries explicit supplier documentation as a plasticizer permitted in rubber articles intended for repeated food-contact use . For manufacturers of food-processing rubber components (gaskets, seals, conveyor belts, hoses) who require a benzyl-ester plasticizer with documented food-contact regulatory pedigree, dibenzyl adipate offers a pre-qualified option. In contrast, other benzyl-containing adipates (e.g., benzyl butyl adipate) do not carry the same readily available food-contact rubber documentation in major supplier datasheets. This regulatory differentiator should guide procurement when food-contact compliance documentation is a gate criterion.

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